4-Bromo-5-methoxypyridazine
Description
4-Bromo-5-methoxypyridazine is a brominated heterocyclic compound featuring a pyridazine core substituted with methoxy (-OCH₃) and bromine (-Br) groups at the 5- and 4-positions, respectively. Pyridazines (six-membered rings with two adjacent nitrogen atoms) are less common than pyridines or pyrimidines but exhibit unique electronic properties due to their nitrogen arrangement.
Properties
IUPAC Name |
4-bromo-5-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBVUAWUPNLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784428-39-2 | |
| Record name | 4-bromo-5-methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-5-methoxypyridazine or 4-thio-5-methoxypyridazine.
Oxidation: Formation of 4-bromo-5-formylpyridazine.
Reduction: Formation of 5-methoxypyridazine.
Scientific Research Applications
4-Bromo-5-methoxypyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Bromo-5-methoxypyridazine with analogous brominated heterocycles, focusing on structural features, reactivity, and applications inferred from the evidence.
4-Bromo-2-chloro-5-methoxypyridine (CAS: 1033610-45-5)
- Structural Differences : Replaces one nitrogen atom in the pyridazine ring with a carbon, forming a pyridine core. The substituents are bromine (4-position), methoxy (5-position), and chlorine (2-position).
- Reactivity : The chlorine atom increases electrophilicity compared to the parent pyridine, enabling nucleophilic substitution reactions. The pyridine ring’s single nitrogen reduces basicity relative to pyridazine.
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen diversity .
2-Amino-5-bromo-4-methoxypyrimidine (CAS: Not specified)
- Structural Differences: Pyrimidine core (two non-adjacent nitrogens) with amino (-NH₂), bromo, and methoxy groups.
- Reactivity: The amino group enhances nucleophilicity, making it a candidate for condensation reactions. The methoxy group stabilizes the ring via resonance.
- Applications: Potential precursor for antiviral or anticancer agents, as amino-pyrimidines are common pharmacophores .
5-Bromo-4-methoxy-1H-indazole
- Structural Differences : Indazole core (benzene fused to a pyrazole) with bromo and methoxy substituents.
- Reactivity : The indazole’s fused ring system increases aromatic stability. Bromine at the 5-position may facilitate electrophilic substitutions.
- Applications : Indazole derivatives are prevalent in kinase inhibitors and anti-inflammatory drugs .
5-Bromo-2,4-dihydroxypyrimidine (CAS: 1218-80-0)
- Structural Differences : Pyrimidine with bromine (5-position) and hydroxyl groups (2,4-positions).
- Physical Properties : Melting point 193–196°C, higher than typical methoxy-substituted analogs due to hydrogen bonding from hydroxyl groups .
- Applications : Used in nucleic acid analog synthesis (e.g., bromouracil derivatives) .
Key Comparative Data
| Compound | Core Heterocycle | Substituents | Key Reactivity | Applications |
|---|---|---|---|---|
| This compound | Pyridazine | 4-Br, 5-OCH₃ | Electrophilic substitution, cross-coupling | Pharmaceutical intermediates |
| 4-Bromo-2-chloro-5-methoxypyridine | Pyridine | 4-Br, 5-OCH₃, 2-Cl | Nucleophilic substitution | Agrochemical synthesis |
| 2-Amino-5-bromo-4-methoxypyrimidine | Pyrimidine | 5-Br, 4-OCH₃, 2-NH₂ | Condensation reactions | Antiviral drug precursors |
| 5-Bromo-4-methoxy-1H-indazole | Indazole | 5-Br, 4-OCH₃ | Electrophilic substitution | Kinase inhibitors |
| 5-Bromo-2,4-dihydroxypyrimidine | Pyrimidine | 5-Br, 2,4-OH | Tautomerization, hydrogen bonding | Nucleic acid research |
Biological Activity
4-Bromo-5-methoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry. The compound's structural features, including the presence of a bromine atom and a methoxy group, contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
This compound is characterized by:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
- Bromine Atom : Positioned at the 4-position, enhancing electrophilic character.
- Methoxy Group : Located at the 5-position, which may influence solubility and binding affinity.
Biological Activity Overview
The biological activity of this compound includes:
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It can interact with various receptors, potentially affecting cellular signaling processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's promising biological activities:
-
Antimicrobial Study :
- A study tested this compound against multiple bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Research :
-
Enzyme Interaction Analysis :
- Binding affinity studies revealed that this compound interacts with key enzymes involved in metabolic pathways. This interaction may lead to therapeutic applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-methoxypyridazine, and how can purity be ensured?
- Methodology :
- Step 1 : Start with a pyridazine precursor (e.g., 5-methoxypyridazine). Use brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF) under controlled temperature (60–80°C) to introduce the bromine substituent at the 4-position .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
- Step 3 : Purify the crude product using column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity) .
- Key Considerations :
- Avoid over-bromination by controlling stoichiometry (1:1 molar ratio of NBS to substrate).
- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (-OCH₃, δ ~3.9 ppm) and aromatic protons (pyridazine ring, δ 7.2–8.5 ppm). Confirm bromine substitution via absence of specific proton signals .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₅H₆BrN₂O: 200.96 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Use density functional theory (DFT) to calculate electron density maps. The bromine atom at C4 is electron-withdrawing, activating the pyridazine ring for Suzuki-Miyaura couplings.
- Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., XPhos vs. SPhos) and solvent polarity .
- Experimental Validation :
- Perform kinetic studies under varying conditions (temperature, catalyst loading) and compare with computational predictions.
- Analyze byproducts (e.g., debrominated species) via GC-MS to refine models .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in antimicrobial efficacy (MIC values) across studies.
- Hypothesis : Variability in substituent positioning (e.g., methoxy vs. hydroxyl groups) alters membrane permeability.
- Experimental Design :
- Synthesize analogs (e.g., 4-Bromo-5-hydroxypyridazine) and compare logP values via shake-flask method.
- Use fluorescence assays to quantify bacterial membrane disruption .
- Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and bioactivity .
Q. How do reaction conditions influence regioselectivity in functionalizing this compound?
- Optimization Table :
- Critical Factors :
- Steric hindrance from the methoxy group directs nucleophilic attack to less hindered positions (C3/C6).
- Polar aprotic solvents (e.g., DMSO) enhance azide displacement at C4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
